Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
CAS No.:
Cat. No.: VC18086630
Molecular Formula: C14H17F3N2O2
Molecular Weight: 302.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17F3N2O2 |
|---|---|
| Molecular Weight | 302.29 g/mol |
| IUPAC Name | tert-butyl 7-(trifluoromethyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |
| Standard InChI | InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-18-10-5-4-9(8-11(10)19)14(15,16)17/h4-5,8,18H,6-7H2,1-3H3 |
| Standard InChI Key | URNHZZHPSDGREX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C(F)(F)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a tetrahydroquinoxaline core, a partially saturated bicyclic system with two nitrogen atoms at positions 1 and 4. The 7-position is substituted with a trifluoromethyl group, while the 1-position is protected by a tert-butoxycarbonyl group. This configuration stabilizes the molecule against hydrolysis and modulates its lipophilicity .
Key Structural Features:
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Bicyclic Framework: Combines a benzene ring fused with a partially saturated pyrazine ring.
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Electron-Withdrawing Groups: The -CF₃ group inductively withdraws electrons, influencing reactivity and intermolecular interactions .
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Steric Protection: The Boc group shields the amine functionality, enabling selective reactions at other sites .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step routes:
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Quinoxaline Backbone Formation: Condensation of o-phenylenediamine derivatives with carbonyl compounds.
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Trifluoromethylation: Introduction of -CF₃ via electrophilic substitution or cross-coupling reactions .
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Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amine .
Example Protocol:
Challenges and Solutions
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Low Trifluoromethylation Efficiency: Use of Cu-mediated reactions improves regioselectivity .
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Byproduct Formation: Chromatographic purification (silica gel, ethyl acetate/hexane) ensures high purity.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The Boc group directs reactivity toward the trifluoromethyl-substituted ring. For example, hydrogenolysis of the Boc group yields a primary amine, enabling further derivatization .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to -CF₃) undergoes nitration or sulfonation at the 5- and 8-positions.
Catalytic Transformations
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups at the 6-position, enhancing diversity for drug discovery .
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR (CDCl₃) δ 1.45 (s, 9H, Boc), 3.20–3.50 (m, 4H, CH₂-N), 7.25 (d, 1H, Ar-H).
Applications in Research
Medicinal Chemistry
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Lead Optimization: The Boc group facilitates parallel synthesis of analogs for structure-activity relationship (SAR) studies .
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Targeted Therapies: Potential use in multidrug-resistant cancers due to tubulin inhibition .
Materials Science
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